1-(4-chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
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Overview
Description
1-(4-chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea typically involves the reaction of 4-chloroaniline with 6-methyl-2-aminobenzothiazole in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency and yield of the process. Additionally, the use of automated purification systems can further enhance the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base such as triethylamine.
Major Products
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has indicated its potential use as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors, thereby disrupting key cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation.
Comparison with Similar Compounds
1-(4-chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea: Lacks the methyl group at the 6-position, which may affect its chemical properties and biological activity.
1-(4-Bromophenyl)-3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea: Contains a bromophenyl group instead of a chlorophenyl group, which may influence its reactivity and interactions with molecular targets.
1-(4-Chlorophenyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiourea: Contains a thiourea moiety instead of a urea moiety, which may alter its chemical and biological properties.
Biological Activity
1-(4-Chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antibacterial and cytotoxic effects.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of specific precursors under controlled conditions. The compound's molecular formula is C16H18ClN3OS, with a molecular weight of 335.85 g/mol. Its structure features a urea moiety linked to a benzothiazole derivative, which is crucial for its biological activity.
Antibacterial Activity
Research indicates that derivatives of benzothiazole compounds exhibit notable antibacterial properties. For instance, compounds similar to this compound have shown potent activity against various bacterial strains. In one study, benzothiazole derivatives demonstrated significant inhibition against Staphylococcus aureus, with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and streptomycin .
Table 1: Antibacterial Activity of Benzothiazole Derivatives
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
1-(4-Chlorophenyl)-3-(... | <2.3 | S. aureus |
Benzothiazole Derivative A | <0.5 | E. coli |
Benzothiazole Derivative B | <1.0 | Pseudomonas aeruginosa |
Cytotoxicity
The cytotoxic effects of this compound were evaluated against various cancer cell lines. In vitro studies showed that the compound exhibited significant antiproliferative activity with IC50 values ranging from 2.38 to 8.13 µM depending on the cell line tested . The presence of electron-withdrawing groups in its structure was found to enhance its cytotoxic potency.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Compound Tested |
---|---|---|
HeLa | 3.75 | 1-(4-Chlorophenyl)-3-(... |
MCF-7 | 5.00 | Benzothiazole Derivative X |
A549 | 8.13 | Benzothiazole Derivative Y |
The mechanism by which this compound exerts its biological effects is linked to its ability to inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation. Studies suggest that it targets topoisomerases in bacteria and cancer cells selectively without affecting human isoforms .
Case Studies
A notable case study involved the evaluation of benzothiazole derivatives in a clinical setting where they were tested for their efficacy in treating infections caused by resistant bacterial strains. The results indicated that these compounds could serve as potential alternatives to traditional antibiotics due to their unique mechanisms and lower resistance rates observed in clinical trials .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-9-2-7-12-13(8-9)21-15(18-12)19-14(20)17-11-5-3-10(16)4-6-11/h3-6,9H,2,7-8H2,1H3,(H2,17,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWOHUTZPNVHFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.